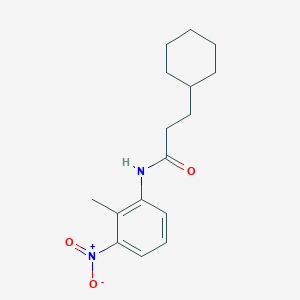![molecular formula C23H18O3 B5697773 2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one](/img/structure/B5697773.png)
2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound has a unique structure that combines a benzochromene core with a 2,5-dimethylphenyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the 2,5-dimethylphenyl ketone, which is then reacted with a suitable chromene precursor under acidic or basic conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like column chromatography and recrystallization. The choice of solvents and catalysts is also tailored to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions include various substituted chromenes, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antifungal and antibacterial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylchromene: Known for its antifungal properties.
2,5-Dimethylphenyl derivatives: Studied for their antibacterial and anticancer activities.
Uniqueness
What sets 2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one apart is its unique combination of a benzochromene core with a 2,5-dimethylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[2-(2,5-dimethylphenyl)-2-oxoethyl]benzo[f]chromen-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O3/c1-14-7-8-15(2)19(11-14)21(24)13-17-12-20-18-6-4-3-5-16(18)9-10-22(20)26-23(17)25/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUHSYUOCSPCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CC2=CC3=C(C=CC4=CC=CC=C43)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
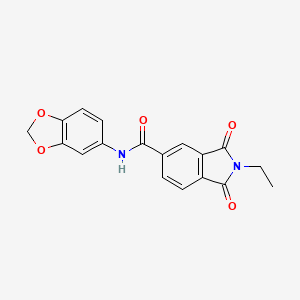
![1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone](/img/structure/B5697701.png)
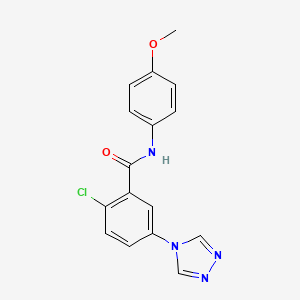

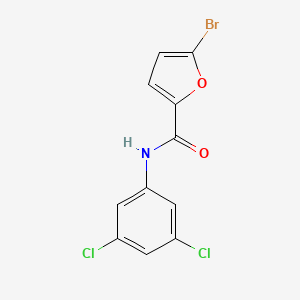
![[2-(4-fluorophenyl)-2-oxoethyl] 2-(1H-indol-3-yl)acetate](/img/structure/B5697732.png)
![3-(BENZYLOXY)BENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE](/img/structure/B5697734.png)
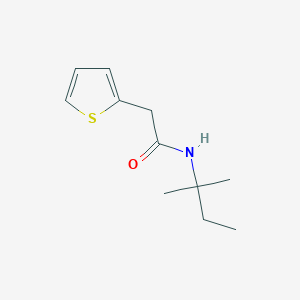
![5-(4-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5697753.png)
![3-ethoxy-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5697760.png)
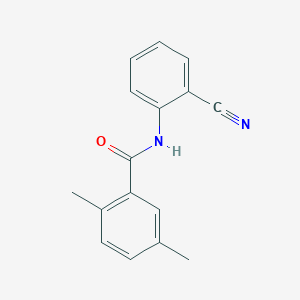
![methyl {4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5697779.png)
![2-(methylthio)-N-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B5697784.png)
